molecular formula C23H35NO3 B14455834 N-(2,3-Dihydroxypropyl)retinamide CAS No. 75664-72-1

N-(2,3-Dihydroxypropyl)retinamide

Cat. No.: B14455834
CAS No.: 75664-72-1
M. Wt: 373.5 g/mol
InChI Key: FXQZICWUGFILLR-DZBDEXCTSA-N
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Description

N-(2,3-Dihydroxypropyl)retinamide is a synthetic retinoid derivative characterized by the presence of a retinamide group attached to a 2,3-dihydroxypropyl moietyIts molecular formula is C23H35NO3, and it has a molecular weight of 373.5289 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dihydroxypropyl)retinamide typically involves the reaction of retinoic acid with 2,3-dihydroxypropylamine. One common method includes the oxidative esterification of aromatic aldehydes followed by the ring opening of chiral epoxides with nitrogen heterocyclic carbenes (NHCs). This process results in high yields and enantioselectivity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar oxidative esterification and ring-opening reactions, optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dihydroxypropyl)retinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-(2,3-Dihydroxypropyl)retinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-Dihydroxypropyl)retinamide involves its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Upon binding to these receptors, the compound modulates the expression of genes involved in cell growth, differentiation, and apoptosis. This regulation occurs through the activation of retinoic acid response elements (RAREs) in the DNA .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,3-Dihydroxypropyl)retinamide include:

Uniqueness

This compound is unique due to its specific dihydroxypropyl moiety, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with biological targets and contributes to its potential therapeutic effects .

Properties

CAS No.

75664-72-1

Molecular Formula

C23H35NO3

Molecular Weight

373.5 g/mol

IUPAC Name

(2E,4E,6E,8E)-N-(2,3-dihydroxypropyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide

InChI

InChI=1S/C23H35NO3/c1-17(11-12-21-19(3)10-7-13-23(21,4)5)8-6-9-18(2)14-22(27)24-15-20(26)16-25/h6,8-9,11-12,14,20,25-26H,7,10,13,15-16H2,1-5H3,(H,24,27)/b9-6+,12-11+,17-8+,18-14+

InChI Key

FXQZICWUGFILLR-DZBDEXCTSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NCC(CO)O)/C)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NCC(CO)O)C)C

Origin of Product

United States

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